Cas no 2229294-50-0 (4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene)

4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene
- 2229294-50-0
- EN300-1919003
-
- インチ: 1S/C9H9BrClNO2/c1-6(5-10)7-2-3-9(12(13)14)8(11)4-7/h2-4,6H,5H2,1H3
- InChIKey: VZFWZXBJXXHHID-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC(=C(C=1)Cl)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 276.95052g/mol
- どういたいしつりょう: 276.95052g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1919003-0.05g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 0.05g |
$959.0 | 2023-09-17 | ||
Enamine | EN300-1919003-2.5g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 2.5g |
$2240.0 | 2023-09-17 | ||
Enamine | EN300-1919003-1g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 1g |
$1142.0 | 2023-09-17 | ||
Enamine | EN300-1919003-10g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 10g |
$4914.0 | 2023-09-17 | ||
Enamine | EN300-1919003-0.5g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 0.5g |
$1097.0 | 2023-09-17 | ||
Enamine | EN300-1919003-10.0g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 10g |
$4914.0 | 2023-05-31 | ||
Enamine | EN300-1919003-0.1g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 0.1g |
$1005.0 | 2023-09-17 | ||
Enamine | EN300-1919003-1.0g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 1g |
$1142.0 | 2023-05-31 | ||
Enamine | EN300-1919003-0.25g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 0.25g |
$1051.0 | 2023-09-17 | ||
Enamine | EN300-1919003-5.0g |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene |
2229294-50-0 | 5g |
$3313.0 | 2023-05-31 |
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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2. Book reviews
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzeneに関する追加情報
4-(1-Bromopropan-2-yl)-2-chloro-1-nitrobenzene: A Comprehensive Overview
4-(1-Bromopropan-2-yl)-2-chloro-1-nitrobenzene, identified by the CAS number 2229294-50-0, is a complex aromatic compound with a unique structure that combines bromine, chlorine, and nitro functional groups. This compound has garnered attention in various fields, including organic synthesis, material science, and pharmacology, due to its versatile reactivity and potential applications.
The molecular structure of 4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene consists of a benzene ring substituted with three distinct groups: a nitro group at the 1-position, a chlorine atom at the 2-position, and a 1-bromopropan-2-yl group at the 4-position. The presence of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable substrate for various chemical transformations.
Recent studies have highlighted the role of 4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor in the preparation of polycyclic aromatic hydrocarbons (PAHs), which are essential components in organic electronics and optoelectronic devices. The bromine substituent in this compound facilitates nucleophilic aromatic substitution reactions, enabling the incorporation of diverse functional groups into the aromatic system.
In addition to its role in material synthesis, 4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene has shown promise in medicinal chemistry. The nitro group is known to exhibit anti-inflammatory and antimicrobial activities, while the bromine substituent can serve as a leaving group in bioisosteric replacements. Recent research has focused on modifying this compound to develop potential drug candidates for treating inflammatory diseases and bacterial infections.
The synthesis of 4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene typically involves multi-step reactions, including Friedel-Crafts alkylation and nitration processes. These methods have been optimized to achieve high yields and purity levels, ensuring the compound's suitability for various applications. Furthermore, advancements in catalytic systems have enabled more efficient pathways for its production, reducing costs and environmental impact.
In terms of physical properties, 4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene exhibits a melting point of approximately 78°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it amenable to various laboratory techniques, including chromatography and spectroscopy.
The chemical stability of 4-(1-bromopropan-2-yl)-2-chloro-1-nitrobenzene is another critical aspect that has been extensively studied. Under normal storage conditions, the compound remains stable; however, exposure to strong oxidizing agents or prolonged heating can lead to decomposition. Researchers have developed specialized storage protocols to maintain its integrity over extended periods.
In conclusion, 4-(1-bromopropan-2-yll)-chloro-nitrobenzene, with its unique combination of functional groups and versatile reactivity, continues to be a focal point in modern chemistry research. Its applications span across multiple disciplines, from materials science to pharmacology, underscoring its importance as a valuable chemical building block.
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